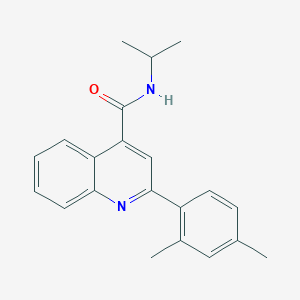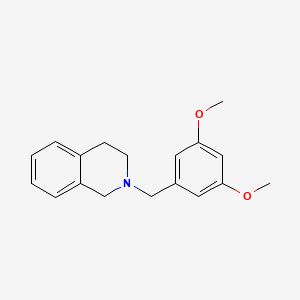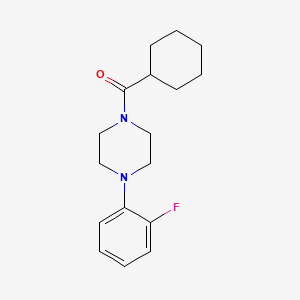
1-(cyclohexylcarbonyl)-4-(2-fluorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(cyclohexylcarbonyl)-4-(2-fluorophenyl)piperazine, also known as CPP, is a chemical compound that has been widely used in scientific research. This compound has been found to have various effects on the central nervous system, making it a useful tool for studying different physiological and biochemical processes in the brain.
作用機序
1-(cyclohexylcarbonyl)-4-(2-fluorophenyl)piperazine acts as a partial agonist at the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor found in the brain. This receptor plays a crucial role in synaptic plasticity, which is the ability of synapses to change and adapt in response to different stimuli. By binding to the NMDA receptor, 1-(cyclohexylcarbonyl)-4-(2-fluorophenyl)piperazine can modulate the activity of this receptor and affect synaptic plasticity, which can have various effects on brain function.
Biochemical and Physiological Effects:
1-(cyclohexylcarbonyl)-4-(2-fluorophenyl)piperazine has been found to have various biochemical and physiological effects on the brain, including increasing the release of dopamine and serotonin, two neurotransmitters that play a key role in mood regulation. It has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal survival and plasticity.
実験室実験の利点と制限
One of the main advantages of using 1-(cyclohexylcarbonyl)-4-(2-fluorophenyl)piperazine in lab experiments is its ability to selectively target the NMDA receptor, which allows researchers to investigate the specific effects of this receptor on different physiological and biochemical processes. However, one of the limitations of using 1-(cyclohexylcarbonyl)-4-(2-fluorophenyl)piperazine is that it can have off-target effects on other receptors and neurotransmitter systems, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research involving 1-(cyclohexylcarbonyl)-4-(2-fluorophenyl)piperazine, including investigating its potential therapeutic applications for neurological disorders such as depression and schizophrenia. Additionally, further studies are needed to better understand the mechanisms underlying its effects on the brain and to develop more selective compounds that can target the NMDA receptor with greater specificity.
合成法
The synthesis of 1-(cyclohexylcarbonyl)-4-(2-fluorophenyl)piperazine involves several steps, including the reaction of cyclohexanone with hydroxylamine to form oxime, followed by the reaction of the resulting compound with 2-fluorophenylpiperazine. The final product is obtained by reacting the resulting compound with cyclohexyl isocyanate.
科学的研究の応用
1-(cyclohexylcarbonyl)-4-(2-fluorophenyl)piperazine has been used in numerous scientific research studies to investigate the mechanisms underlying various neurological disorders, including depression, anxiety, and schizophrenia. It has also been used to study the effects of different drugs on the brain, including antidepressants and antipsychotics.
特性
IUPAC Name |
cyclohexyl-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O/c18-15-8-4-5-9-16(15)19-10-12-20(13-11-19)17(21)14-6-2-1-3-7-14/h4-5,8-9,14H,1-3,6-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAROQKBBDTLOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5746813.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5746815.png)
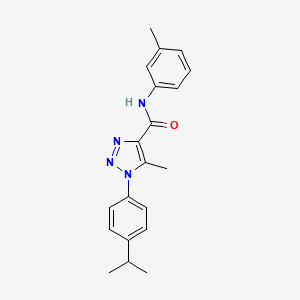

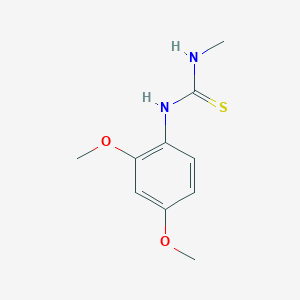
![4-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5746842.png)


![3-[(2-methyl-2-propen-1-yl)thio]-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5746874.png)
![4-methoxybenzaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5746875.png)
![4-({[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)phenyl thiocyanate](/img/structure/B5746883.png)
![N-ethyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5746903.png)
